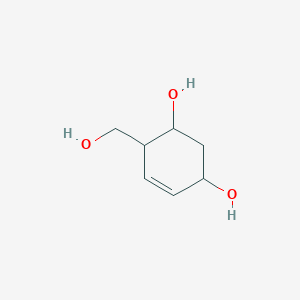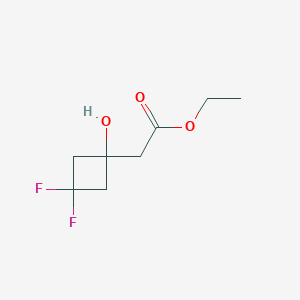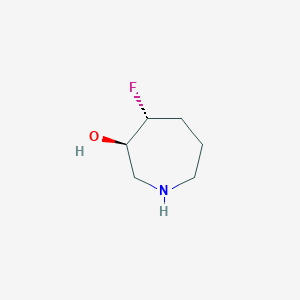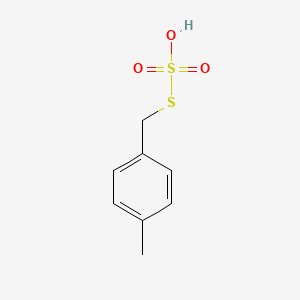
1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.16 g/mol . This compound is characterized by a cyclohexene ring substituted with hydroxyl groups and a hydroxymethyl group, making it a versatile molecule in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene can be achieved through several synthetic routes. One common method involves the hydroxylation of cyclohexene derivatives under controlled conditions. The reaction typically employs oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) in the presence of a suitable solvent like acetone or water. The reaction conditions, including temperature and pH, are carefully controlled to ensure selective hydroxylation at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexane carboxylic acid.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of alkyl halides or other substituted cyclohexene derivatives.
Scientific Research Applications
1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the cyclohexene ring can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
1,4-Dihydroxy-2-cyclohexene: Similar structure but with hydroxyl groups at different positions.
1,3-Dihydroxy-4-hydroxymethyl-2-cyclohexene: Similar structure with an additional hydroxyl group.
Cyclohexane-1,2,3-triol: Contains three hydroxyl groups on the cyclohexane ring.
Uniqueness
1,5-Dihydroxy-4-hydroxymethyl-2-cyclohexene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This compound’s ability to undergo selective reactions and its versatility in various applications make it a valuable molecule in research and industry .
Properties
Molecular Formula |
C7H12O3 |
|---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
6-(hydroxymethyl)cyclohex-4-ene-1,3-diol |
InChI |
InChI=1S/C7H12O3/c8-4-5-1-2-6(9)3-7(5)10/h1-2,5-10H,3-4H2 |
InChI Key |
MLFYHECKWSLVEW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC(C1O)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(Trifluoromethyl)vinyl]benzoic acid](/img/structure/B12851965.png)
![(2,4-Dioxo-1,3-diazaspiro[4.4]non-3-yl)-acetonitrile](/img/structure/B12851975.png)



![7-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12852003.png)

![Methyl 2-{[2-(ethoxycarbonyl)-4,4,4-trifluoro-3-oxobut-1-enyl]amino}thiophene-3-carboxylate](/img/structure/B12852016.png)

![1-(4-(Difluoromethoxy)phenyl)-3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)thiourea](/img/structure/B12852035.png)


![Ethyl 1-(aminomethyl)spiro[2.5]octane-6-carboxylate](/img/structure/B12852041.png)

